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Compound of Interest

Methyl 2-amino-4,6-
Compound Name: ) o
dichloronicotinate

Cat. No.: B1425226

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-4,6-
dichloronicotinate

Abstract

Methyl 2-amino-4,6-dichloronicotinate is a substituted pyridine derivative of significant
interest in synthetic organic chemistry, serving as a versatile building block for more complex
molecules, particularly in the development of pharmaceutical and agrochemical agents.
Understanding its physical properties is paramount for its effective handling, characterization,
and application in research and development. This guide provides a comprehensive overview
of the known and predicted physical and chemical characteristics of Methyl 2-amino-4,6-
dichloronicotinate, outlines detailed experimental protocols for its characterization, and offers
insights into the structural basis of its properties.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal
identity. Methyl 2-amino-4,6-dichloronicotinate is systematically named methyl 2-amino-4,6-
dichloropyridine-3-carboxylate.[1] Its identity is defined by its unique CAS Registry Number,
molecular formula, and structure.
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Identifier Value Source

methyl 2-amino-4,6-
IUPAC Name ) o PubChem[1]
dichloropyridine-3-carboxylate

CAS Number 1044872-40-3 PubChem([1]
Molecular Formula C7HeCI2N202 PubChem[1]
Molecular Weight 221.04 g/mol PubChem[1]
, COC(=0)C1=C(N=C(C=C1CI)
Canonical SMILES PubChem[1]
CI)N
HJIZKXHRUERDKKA-
InChiKey PubChem[1]

UHFFFAOYSA-N

The molecular structure features a pyridine ring substituted with two chlorine atoms at positions
4 and 6, an amino group at position 2, and a methyl carboxylate group at position 3. The
electron-withdrawing nature of the chlorine atoms and the ester group, combined with the
electron-donating amino group, creates a unique electronic environment that dictates the
molecule's reactivity and physical properties.

Caption: 2D Structure of Methyl 2-amino-4,6-dichloronicotinate.

Physicochemical Properties

The bulk properties of a compound are a direct consequence of its molecular structure. While
experimental data for this specific molecule is sparse, properties can be predicted based on its
functional groups and data from structurally similar compounds.
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Property

Value | Observation

Rationale /| Comparative
Data

Appearance

White to off-white or pale

yellow solid.

Based on related compounds
like Methyl 4,6-
Dichloronicotinate, which
appears as a white to almost

white powder or crystal.[2][3]

Melting Point

Data not available.

The related compound, Methyl
4,6-Dichloronicotinate (lacking
the 2-amino group), has a
melting point of 43-47 °C.[2][3]
The presence of the amino
group allows for hydrogen
bonding, which would be
expected to increase the
melting point relative to this

analog.

Boiling Point

Data not available.

High molecular weight and
polarity suggest a high boiling
point, likely requiring vacuum
distillation to prevent
decomposition. Ethyl 4,6-
dichloronicotinate boils at 85°C
under high vacuum (0.01
mmHg).[4]

Solubility

Expected to be soluble in polar
organic solvents like methanol,
ethanol, DMSO, and ethyl

acetate.

The presence of the amino
and ester groups should confer
solubility in polar organic
solvents. Ethyl 4,6-
dichloronicotinate is noted as
being soluble in methanol.[4]
Poor solubility in water is
expected due to the

dichlorinated aromatic ring.
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Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the structure and purity of a compound. The
following sections detail the expected spectral signatures for Methyl 2-amino-4,6-
dichloronicotinate.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this
molecule is expected to show characteristic absorption bands.

e N-H Stretching: Two distinct bands in the region of 3300-3500 cm~%, characteristic of the
symmetric and asymmetric stretching of the primary amine (-NHz) group.[5]

e C-H Stretching: Bands around 2950-3000 cm~! from the methyl group and a weaker band
above 3000 cm~1 for the aromatic C-H.

e C=0 Stretching: A strong, sharp absorption band around 1700-1730 cm~* corresponding to
the carbonyl of the methyl ester.

e N-H Bending: A notable band in the 1600-1650 cm~1 region due to the scissoring vibration of
the amino group.[5]

e C=C and C=N Stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm~1
region.

e C-O Stretching: A strong band for the ester C-O bond is expected between 1100-1300 cm~1.

o C-CI Stretching: Strong absorptions in the fingerprint region, typically around 600-800 cm~1,
are indicative of the carbon-chlorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
e 'HNMR:

o -OCHs Protons: A singlet integrating to 3 hydrogens, expected around 6 3.8-4.0 ppm.
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o -NH2 Protons: A broad singlet integrating to 2 hydrogens, with a chemical shift that can
vary (typically & 5.0-7.0 ppm) depending on solvent and concentration.

o Aromatic Proton (H-5): A sharp singlet integrating to 1 hydrogen, expected in the aromatic
region (6 6.5-7.5 ppm). The precise shift is influenced by the adjacent chloro and ester
groups.

e 13C NMR:
o -OCHs Carbon: A signal around & 50-55 ppm.

o Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons. The
carbons bonded to chlorine (C-4, C-6) and the amino group (C-2) will be significantly
shifted. The carbonyl-bearing carbon (C-3) will also have a characteristic shift.

o Carbonyl Carbon (-C=0): A signal in the downfield region, typically d 165-175 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

e Molecular lon Peak: The mass spectrum should exhibit a prominent molecular ion (M*)
cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be
observed:

o M+: (containing two 3>Cl isotopes) at m/z = 220.
o [M+2]*: (containing one 3°Cl and one 3’Cl) at m/z = 222.
o [M+4]*: (containing two 3’Cl isotopes) at m/z = 224.

e The relative intensity of these peaks is expected to be approximately 9:6:1, which is a
definitive signature for a molecule containing two chlorine atoms.

e Fragmentation: Common fragmentation pathways would include the loss of the methoxy
group (-OCHs) or the entire methyl carboxylate group (-COOCHs).
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Experimental Protocols for Physical
Characterization

To ensure scientific integrity, physical properties must be determined using validated

experimental methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Methyl 2-amino-4,6-dichloronicotinate | C7TH6CI2N202 | CID 46856279 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. Methyl 4,6-Dichloronicotinate | 65973-52-6 | Tokyo Chemical Industry UK Ltd.
[tcichemicals.com]

o 3. Methyl 4,6-Dichloronicotinate | 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC)
[tcichemicals.com]

e 4. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
e 5. mdpi.com [mdpi.com]

« To cite this document: BenchChem. [Methyl 2-amino-4,6-dichloronicotinate physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1425226#methyl-2-amino-4-6-dichloronicotinate-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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